molecular formula C8H14FN B14913928 8-(Fluoromethyl)-6-azaspiro[3.4]octane

8-(Fluoromethyl)-6-azaspiro[3.4]octane

Cat. No.: B14913928
M. Wt: 143.20 g/mol
InChI Key: FXEDJUQTRNINHE-UHFFFAOYSA-N
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Description

8-(Fluoromethyl)-6-azaspiro[34]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a fluoromethyl group attached to an azaspiro core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Fluoromethyl)-6-azaspiro[3.4]octane typically involves the reaction of fluoromethyl precursors with azaspiro intermediates. One common method includes the use of fluoroiodomethane as a fluoromethyl source, which undergoes halogen atom transfer activation to form the desired spirocyclic compound .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as continuous flow synthesis and catalytic processes are often employed to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-(Fluoromethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Scientific Research Applications

8-(Fluoromethyl)-6-azaspiro[3

Mechanism of Action

The mechanism of action of 8-(Fluoromethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • tert-Butyl 8-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
  • 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide

Comparison: 8-(Fluoromethyl)-6-azaspiro[3.4]octane stands out due to its unique spirocyclic structure and the presence of the fluoromethyl group, which imparts distinct physicochemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

8-(fluoromethyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C8H14FN/c9-4-7-5-10-6-8(7)2-1-3-8/h7,10H,1-6H2

InChI Key

FXEDJUQTRNINHE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2CF

Origin of Product

United States

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